molecular formula C18H16N2O2 B2583942 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide CAS No. 946322-70-9

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide

Cat. No.: B2583942
CAS No.: 946322-70-9
M. Wt: 292.338
InChI Key: OYRIRSNRVWGUGU-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential inhibitory effects on certain enzymes such as PDK1 and LDHA . These interactions can significantly influence the biochemical reactions in which this compound is involved .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

This compound may be involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could involve specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst to form the isoxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the naphthamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole or naphthamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole or naphthamide compounds.

Scientific Research Applications

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its derivatives are explored for therapeutic applications, including as potential drugs for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol
  • 4,5,6,7-tetrahydrobenzo[d]thiazoles

Uniqueness

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide is unique due to its specific structure, which combines the isoxazole ring with a naphthamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRIRSNRVWGUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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